o-Tolylmagnesium chloride
Description
Historical Context and Evolution of Organomagnesium Chemistry
The journey of organomagnesium chemistry began in 1900 with the seminal discovery by French chemist Victor Grignard. thermofisher.com He found that treating an alkyl halide with magnesium metal in diethyl ether resulted in the formation of an organomagnesium compound. thermofisher.com These reagents, now famously known as Grignard reagents, were found to react with carbonyl compounds like aldehydes and ketones to produce secondary and tertiary alcohols, respectively. thermofisher.com This discovery was a watershed moment in organic synthesis, providing a powerful and versatile method for forming carbon-carbon bonds, a fundamental transformation in the construction of organic molecules. thermofisher.comnumberanalytics.com The profound impact of this work was recognized with the Nobel Prize in Chemistry in 1912, awarded to Victor Grignard for his groundbreaking research. numberanalytics.comnumberanalytics.com
Since their initial discovery, the scope of Grignard reagents has expanded immensely. Initially prepared from alkyl and aryl halides, the methodology has been refined to include a wider range of organic precursors. acechemistry.co.ukwikipedia.org The understanding of their reactivity has also deepened, moving beyond simple additions to carbonyls to encompass a vast array of transformations, including nucleophilic substitution, conjugate addition, and metal-catalyzed cross-coupling reactions. wikipedia.orgnumberanalytics.com The development of various ethereal solvents, such as tetrahydrofuran (B95107) (THF), has further enhanced their utility and stability in solution. acs.org
Significance of Aryl Grignard Reagents in Modern Synthetic Methodologies
Aryl Grignard reagents, with the general formula ArMgX, are a particularly important subclass of organomagnesium compounds. They serve as powerful nucleophiles, enabling the introduction of aryl moieties into a wide variety of organic substrates. acechemistry.co.uk This capability is crucial for the synthesis of numerous valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comontosight.ai
One of the most significant applications of aryl Grignard reagents is in transition metal-catalyzed cross-coupling reactions. wikipedia.org These reactions, such as the Kumada, Negishi, and Suzuki couplings, have become indispensable tools for the construction of biaryl and aryl-heteroaryl frameworks, which are common motifs in medicinally active compounds. cuni.czsyr.edu The ability of aryl Grignard reagents to participate in these transformations has made them central to the strategic design of complex synthetic routes. numberanalytics.com Furthermore, their reactivity extends to additions to a broad spectrum of electrophiles, including aldehydes, ketones, esters, and nitriles, providing access to a diverse range of functionalized aromatic compounds. ontosight.aimt.com
Scope and Research Focus on o-Tolylmagnesium Chloride as a Key Reagent
Within the family of aryl Grignard reagents, this compound (C7H7ClMg) has emerged as a reagent of significant interest. ontosight.ai Its unique steric and electronic properties, conferred by the ortho-methyl group, influence its reactivity and selectivity in various chemical transformations. This makes it a valuable tool for investigating the subtle effects of substrate structure on reaction outcomes.
Current research on this compound is multifaceted. It is extensively used as a nucleophile in the synthesis of complex organic molecules and pharmaceutical intermediates. guidechem.comamericanelements.com For instance, it is a key reagent in the preparation of certain nicotinamide (B372718) derivatives through 1,4-addition reactions. Moreover, its role in metal-catalyzed cross-coupling reactions continues to be an active area of investigation, with studies focusing on optimizing reaction conditions and expanding the scope of compatible coupling partners. syr.edugoogle.com The sterically hindered nature of this compound also makes it a useful probe for studying reaction mechanisms, particularly in cross-coupling processes where steric effects can significantly impact catalyst performance and product distribution. thieme-connect.de
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;methylbenzene;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVSLLSEXLZRRH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[C-]1.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33872-80-9 | |
| Record name | O-TOLYLMAGNESIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUL3ABU3P5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation and Mechanistic Insights into O Tolylmagnesium Chloride Formation
Synthetic Methodologies for o-Tolylmagnesium Chloride Production
The synthesis of this compound primarily relies on the reaction of an aryl halide with magnesium metal in an appropriate solvent. byjus.com The choice of precursor and solvent system significantly impacts the reaction's success and yield.
The most common method for producing this compound is the direct reaction of o-chlorotoluene with magnesium metal. google.com This process involves the insertion of magnesium into the carbon-chlorine bond of the o-chlorotoluene molecule. The reaction is typically conducted under an inert atmosphere, such as nitrogen, to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture. google.comwikipedia.org
The reaction is often initiated using a small amount of an activator, such as ethyl bromide or an iodine crystal. google.com These initiators help to clean the surface of the magnesium turnings, removing the passivating layer of magnesium oxide and exposing fresh, reactive metal. byjus.comgoogle.com Once initiated, the o-chlorotoluene, usually dissolved in a suitable solvent, is added slowly to the magnesium suspension to control the exothermic reaction. google.com A patent describes a specific preparation where a mixture of o-chlorotoluene and tetrahydrofuran (B95107) is added to magnesium turnings, initiated with ethyl bromide and iodine, to produce this compound in a 98.5% yield. google.com
While o-chlorotoluene is a common precursor, other aryl halides can also be used. Aryl bromides are generally more reactive than aryl chlorides in the formation of Grignard reagents. masterorganicchemistry.com Therefore, o-bromotoluene presents a viable and often more reactive alternative for the synthesis of the corresponding Grignard reagent, o-tolylmagnesium bromide. biosynth.comacs.org The fundamental reaction principle remains the same, involving the reaction of the aryl halide with magnesium metal. byjus.com The choice between the chloride and bromide precursor often depends on a balance of factors including cost, availability, and desired reaction reactivity and conditions. In some synthetic contexts, different halide versions of the tolyl Grignard reagent are used interchangeably or selected for specific reactivity profiles in subsequent coupling reactions. researchgate.netnih.govnih.gov
The choice of solvent is critical in Grignard reagent synthesis. Ethereal solvents are required because they stabilize the Grignard reagent by coordinating to the magnesium center. iitk.ac.inleah4sci.com The most commonly used solvents for this purpose are diethyl ether (Et2O) and tetrahydrofuran (THF). byjus.com
THF is often the preferred solvent for preparing Grignard reagents from less reactive aryl chlorides, such as o-chlorotoluene. google.comleah4sci.com The higher boiling point of THF (compared to diethyl ether) allows for the reaction to be conducted at elevated temperatures, which can be necessary to achieve a reasonable reaction rate with less reactive halides. google.com Furthermore, the solvation properties of THF are highly effective at stabilizing the RMgX species in solution. iitk.ac.in Research has also explored the use of alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is considered a more environmentally friendly or "green" solvent. rsc.org The solvent system not only affects the rate of formation and yield but also the purity of the resulting Grignard reagent solution.
Table 1: Comparison of Solvents for this compound Synthesis
| Solvent | Key Characteristics | Typical Application | Reference(s) |
|---|---|---|---|
| Tetrahydrofuran (THF) | Higher boiling point, excellent solvating properties for Mg complexes. | Preferred for less reactive aryl chlorides like o-chlorotoluene. leah4sci.com Yields of up to 98.5% have been reported. google.com | google.comleah4sci.com |
| Diethyl Ether (Et2O) | Lower boiling point, traditionally used for more reactive halides. | General purpose for many Grignard preparations, though may be less effective for aryl chlorides. | iitk.ac.inbyjus.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived "green" solvent, similar properties to THF. | Used in continuous flow systems for Grignard reactions to improve safety and sustainability. rsc.org | rsc.org |
Mechanistic Pathways of Grignard Reagent Formation: Radical and Polar Contributions
The mechanism of Grignard reagent formation is complex and is understood to occur on the surface of the magnesium metal. acs.orgunp.edu.ar It is not described by a single pathway but rather by competing mechanisms that can be influenced by the substrate, solvent, and reaction conditions. acs.orgoperachem.com The two primary proposed pathways are a radical mechanism and a polar mechanism.
The radical mechanism involves an initial single-electron transfer (SET) from the magnesium metal to the aryl halide (Ar-X). wikipedia.orgoperachem.com This transfer results in the formation of an aryl radical (Ar•) and a radical anion. The aryl radical can then react with the magnesium surface to form the Grignard reagent. iitk.ac.in Evidence for this pathway comes from the detection of side products that result from radical coupling (e.g., Ar-Ar). wikipedia.org
The polar mechanism, on the other hand, does not involve free radical intermediates. acs.org It is proposed to proceed through a more concerted process or via intermediates where the bond-making and bond-breaking steps are more closely associated at the magnesium surface. unp.edu.aracs.org Computational studies suggest that the operative mechanism is dependent on the substrate. wikipedia.orgoperachem.com For many aryl halides, a non-radical mechanism may be dominant. unp.edu.ar The nature of the substrate, its binding to the magnesium center, and solvent dynamics all play a complex role in determining the preferred pathway. acs.org
Optimization of Reaction Conditions for Scalable Synthesis
For the synthesis of this compound to be viable on an industrial scale, reaction conditions must be optimized to ensure safety, efficiency, and high yield. Key parameters for optimization include the quality and activation of the magnesium, the reaction temperature, the rate of addition of the halide, and the solvent system.
Activating the magnesium is a crucial first step. Mechanical stirring of magnesium turnings or chemical treatment with initiators like iodine, ethyl bromide, or 1,2-dibromoethane (B42909) is essential to remove the passivating magnesium oxide layer and increase the reactive surface area. byjus.comgoogle.commasterorganicchemistry.com
For large-scale production, managing the exothermic nature of the reaction is critical. This is often achieved by controlling the rate of addition of the o-chlorotoluene solution and by using an efficient heat-exchange system. A Chinese patent describes a continuous production technology for this compound where o-chlorotoluene, THF, and magnesium chips are fed into a series of reactors. google.com This method allows for better temperature control and leads to high yields (95-98%) in a scalable and safe manner. google.com The temperature is maintained around 85°C in the second-stage reactor to ensure the reaction goes to completion. google.com
Table 2: Optimization Parameters for Scalable Synthesis of this compound
| Parameter | Method/Condition | Effect on Synthesis | Reference(s) |
|---|---|---|---|
| Magnesium Activation | Use of initiators (Iodine, Ethyl Bromide) | Removes MgO layer, exposes fresh Mg surface, initiates reaction. byjus.com | byjus.comgoogle.com |
| Reaction Temperature | Maintained at ~80-85°C | Increases reaction rate for the less reactive o-chlorotoluene. google.comgoogle.com | google.comgoogle.com |
| Process Type | Continuous Flow Synthesis | Improves heat management, safety, and scalability; allows for high, consistent yields. | rsc.orggoogle.com |
| Solvent | Tetrahydrofuran (THF) | Effectively dissolves the aryl chloride and stabilizes the Grignard product, enabling high yields. google.com | google.com |
| Reagent Ratio | Slow, controlled addition of o-chlorotoluene | Manages exothermicity and prevents side reactions. | google.com |
Fundamental Reactivity and Mechanistic Principles of O Tolylmagnesium Chloride
Electronic and Steric Factors Governing o-Tolylmagnesium Chloride Reactivity
The reactivity of this compound is profoundly influenced by the presence of the methyl group at the ortho position of the aromatic ring. This substituent imparts both electronic and steric effects that distinguish its behavior from that of phenylmagnesium chloride or its para-isomer, p-tolylmagnesium chloride.
Electronic Effect: The methyl group is an electron-donating group due to a positive inductive effect (+I). This effect increases the electron density on the aromatic ring, including the ipso-carbon atom bonded to magnesium. The increased electron density enhances the nucleophilicity of the carbanionic carbon, making the reagent inherently more reactive toward electrophiles compared to unsubstituted phenylmagnesium chloride.
Steric Effect: The ortho-methyl group creates significant steric hindrance around the reactive center. This bulkiness can impede the approach of the Grignard reagent to the electrophilic site of another molecule, particularly if the electrophile is also sterically demanding. nih.gov This steric clash can slow down reaction rates and, in some cases, influence the regioselectivity of a reaction or favor alternative pathways such as reduction over addition. epfl.chorganic-chemistry.org
The balance between the activating electronic effect and the deactivating (or directing) steric effect is a defining characteristic of this compound's reactivity. While the electronic effect increases its intrinsic nucleophilicity, the steric effect often governs the feasibility and outcome of its reactions with specific substrates. nih.govmdpi.com
Nature of the Carbon-Magnesium Bond in this compound
The carbon-magnesium (C-Mg) bond is the heart of the Grignard reagent's reactivity. It is a highly polarized covalent bond, which imparts significant carbanionic character on the ipso-carbon of the tolyl group. ontosight.ai This polarization makes the carbon atom a potent nucleophile and a strong base. masterorganicchemistry.comchempoint.com
In solution, Grignard reagents exist in a complex dynamic equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the interconversion between the organomagnesium halide (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species. wikipedia.org
2 RMgX ⇌ MgR₂ + MgX₂
For this compound, the equilibrium in an ether solvent like tetrahydrofuran (B95107) (THF) lies between the monomeric Grignard reagent and the di-o-tolylmagnesium and magnesium chloride species. wikipedia.org The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature. wikipedia.org The addition of 1,4-dioxane (B91453) can be used to precipitate the magnesium halide as [MgX₂(dioxane)₂], effectively shifting the equilibrium entirely toward the diorganomagnesium compound. nih.gov
Structural studies on the dioxane adduct of di-o-tolylmagnesium, [(o-Tol)₂Mg(dx)₂], provide insight into the geometry around the magnesium center. The steric bulk of the ortho-methyl group influences the bond lengths and angles compared to less hindered analogues like diphenylmagnesium. Ortho substitution with methyl groups increases the steric demands, which is reflected in the bond parameters. nih.gov
| Compound | Mg-C Bond Length (pm) | C-Mg-C Bond Angle (°) | Reference |
|---|---|---|---|
| [(Ph)₂Mg(dx)₂] | 213.5 | 123.96 | nih.gov |
| [(o-Tol)₂Mg(dx)₂] | 214.9 - 215.6 | 124.39 | nih.gov |
| [(Mes)₂Mg(dx)] | 216.7 | 117.55 | nih.gov |
Data sourced from structural analysis of 1,4-dioxane complexes of di(hydrocarbyl)magnesium compounds. nih.gov
Nucleophilic Character and Electrophile Interactions
As a strong nucleophile, this compound reacts with a wide array of electrophilic compounds to form new carbon-carbon bonds. ontosight.aiguidechem.com Its utility is demonstrated in various synthetic transformations.
Additions to Carbonyls: Like other Grignard reagents, it readily adds to aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.comorganic-chemistry.org
Reactions with Esters: The reaction with esters typically involves a double addition. The first addition forms a ketone intermediate, which is generally more reactive than the starting ester. This intermediate immediately reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol. masterorganicchemistry.com
Reactions with Weinreb Amides: A notable exception to the double addition is the reaction with N-methoxy-N-methylamides (Weinreb amides). In this case, the reaction cleanly stops at the ketone stage. The reaction of this compound with N-methoxy-N-methylbenzamide yields phenyl(o-tolyl)methanone. rsc.org The initially formed tetrahedral intermediate is stable at low temperatures, preventing further reaction until workup.
Cross-Coupling Reactions: this compound can participate in transition metal-catalyzed cross-coupling reactions. For instance, it undergoes palladium-catalyzed desulfinylative C-C allylation with allylsulfonyl chlorides. epfl.ch
Transmetalation: The tolyl group can be transferred to other metals, a process known as transmetalation. This is a key step in many catalytic cycles, such as in nickel-catalyzed polymerizations where the organic group is transferred from magnesium to the nickel center. rsc.org
| Electrophile Type | Specific Electrophile Example | Product Type | Reference |
|---|---|---|---|
| Weinreb Amide | N-methoxy-N-methylbenzamide | Ketone (Phenyl(o-tolyl)methanone) | rsc.org |
| Sulfonyl Chloride | (E)-crotylsulfonyl chloride | Allylated Arene | epfl.ch |
| Carbon Dioxide | CO₂ | Carboxylic Acid (2-Methylbenzoic acid) | ontosight.aimasterorganicchemistry.com |
| Epoxide | Ethylene (B1197577) oxide | Primary Alcohol (2-(o-tolyl)ethanol) | masterorganicchemistry.com |
Reaction Kinetics and Thermodynamics in Grignard Additions
The addition of Grignard reagents to unsaturated functional groups like carbonyls is generally a thermodynamically favorable process. The reaction converts a highly reactive C-Mg bond and a C=O double bond into more stable C-C and C-O single bonds, forming a stable magnesium alkoxide salt before workup.
The kinetics of the reaction, however, are highly dependent on several factors:
Steric Hindrance: The reaction rate is sensitive to steric bulk on both the Grignard reagent and the electrophile. The ortho-methyl group in this compound can significantly slow the rate of reaction compared to phenylmagnesium chloride, especially with hindered ketones. organic-chemistry.org
Solvent: The solvent, typically an ether like THF or diethyl ether, plays a critical role. wikipedia.org It solvates the magnesium atom, breaking up the oligomeric aggregates of the Grignard reagent and increasing its reactivity. The nature of the solvent affects the Schlenk equilibrium and the stability of the transition state, thereby influencing the reaction rate.
Reaction Mechanism: For most additions to aldehydes and ketones, the reaction proceeds through a polar, nucleophilic addition mechanism, often involving a six-membered ring transition state if the substrate is sterically hindered. organic-chemistry.org In cases involving very bulky substrates, an alternative single-electron transfer (SET) mechanism may operate, which can lead to side products from reduction or enolization. organic-chemistry.org
Temperature: Like most chemical reactions, the rate of Grignard additions is dependent on temperature. Higher temperatures generally increase the reaction rate, but can also promote side reactions. tuwien.at
Specific kinetic data for this compound are not broadly reported, but its kinetic behavior can be inferred from these general principles. Its reactivity will be a trade-off between the electronically enhanced nucleophilicity and the steric impediment from the ortho-methyl group, a balance that must be considered for each specific synthetic application.
Advanced Applications of O Tolylmagnesium Chloride in Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The polarized metal-carbon bond in o-tolylmagnesium chloride renders the tolyl group a potent nucleophile, readily attacking electrophilic carbon centers. This reactivity is harnessed in two major classes of reactions: additions to carbonyl compounds and cross-coupling reactions.
Addition to Carbonyl Compounds: Aldehydes, Ketones, Esters, and Carboxylic Acid Derivatives
The addition of Grignard reagents, such as this compound, to carbonyl compounds is a cornerstone of alcohol synthesis. libretexts.org The nucleophilic tolyl group attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate, which is subsequently protonated to yield the corresponding alcohol. libretexts.org
The class of alcohol produced depends on the nature of the carbonyl substrate. libretexts.org While reactions with formaldehyde (B43269) yield primary alcohols, aldehydes afford secondary alcohols, and ketones result in the formation of tertiary alcohols. libretexts.org For instance, the reaction of this compound with an appropriate aldehyde would yield a secondary alcohol where one of the substituents on the carbinol carbon is the o-tolyl group. Similarly, reaction with a ketone would produce a tertiary alcohol bearing an o-tolyl group.
This compound is also instrumental in the synthesis of substituted ketones through its reaction with acyl chlorides. This reaction provides a direct route to diaryl ketones. Research has shown that the coupling of various arylmagnesium bromides with 2-fluorobenzoyl chloride proceeds in moderate to excellent yields, with the reaction of o-tolylmagnesium bromide affording a near-quantitative yield of the corresponding ketone. rsc.orgresearchgate.net This highlights the efficiency of this method for constructing specific ketone architectures. A continuous flow system using the bio-derived solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been developed for this transformation, offering a green and efficient approach to diaryl ketone synthesis. rsc.orgresearchgate.net
Table 1: Synthesis of Diaryl Ketones via Reaction of o-Tolylmagnesium Bromide with 2-Fluorobenzoyl Chloride rsc.orgresearchgate.net
| Reactants | Product | Yield |
|---|---|---|
| o-Tolylmagnesium bromide + 2-Fluorobenzoyl chloride | 2-Fluoro-2'-methylbenzophenone | ~Quantitative |
The mechanism of Grignard addition to carbonyls is generally understood to initiate with the formation of a complex between the magnesium atom and the carbonyl oxygen. ethernet.edu.et This initial coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the o-tolyl group. ethernet.edu.et While detailed mechanistic studies specifically on this compound additions are not extensively documented in the provided results, the general principles of Grignard reactions apply. The reaction proceeds through a nucleophilic addition pathway, forming a tetrahedral intermediate which, upon workup, yields the final alcohol or ketone product. libretexts.org The presence of different substituents on the Grignard reagent and the carbonyl compound can influence the reaction rate and outcome.
Cross-Coupling Reactions with Halogenated Substrates
Cross-coupling reactions are powerful tools for the construction of biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science. This compound serves as an effective nucleophilic partner in these transformations, particularly in nickel-catalyzed processes.
Nickel complexes have emerged as effective and more economical alternatives to palladium catalysts for cross-coupling reactions. The reaction of this compound with aryl halides, catalyzed by nickel complexes, provides a direct route to unsymmetrical biaryls. For example, the nickel(II) acetylacetonate-catalyzed reaction of 3-chloro-2-methylphenylmagnesium chloride with bromobenzene (B47551) yields 3-chloro-2-methyl[1,1'-biphenyl] in high yield. google.comgoogleapis.com The catalyst loading can be very low, demonstrating the high efficiency of these catalytic systems. googleapis.com
Furthermore, nickel pincer complexes have shown high catalytic activity in the cross-coupling of arylmagnesium reagents with aryl chlorides. nih.gov The modification of the pincer ligand framework significantly influences the catalytic performance. nih.gov Nickel(II) complexes bearing a diphenylphosphino group have been shown to be particularly effective, even enabling the use of less reactive aryl fluorides as electrophiles. nih.gov
The development of air-stable Ni(II) precatalysts of the general formula Ni(NHC)P(OR)3Cl has further advanced the utility of these reactions. chemrxiv.org These complexes are highly effective in the Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids under mild conditions, showcasing the versatility of nickel catalysts in facilitating the formation of biaryl compounds from various precursors. chemrxiv.org
Table 2: Nickel-Catalyzed Cross-Coupling for Biaryl Synthesis google.comgoogleapis.com
| Grignard Reagent | Aryl Halide | Catalyst | Product | Yield |
|---|---|---|---|---|
| 3-Chloro-2-methylphenylmagnesium chloride | Bromobenzene | Nickel(II) acetylacetonate | 3-Chloro-2-methyl[1,1'-biphenyl] | 88.9% |
Heteroatom-Carbon Bond Forming Reactions
Beyond the formation of C-C bonds, this compound is instrumental in creating bonds between carbon and various heteroatoms.
The reaction of Grignard reagents with phosphorus halides or other electrophilic phosphorus species is a primary method for the synthesis of organophosphorus compounds, particularly tertiary phosphine (B1218219) oxides. acs.org this compound reacts with phosphoryl chlorides to form new P-C bonds. For example, unsymmetrical tertiary phosphine oxides can be synthesized via the sequential reaction of a phosphonic acid dithioester with two different Grignard reagents. The less reactive o-tolylmagnesium bromide can be added first, followed by a more reactive Grignard reagent to afford the desired product in high yield. acs.org
Another approach involves the reaction of this compound with P-chiral phosphinate precursors. For instance, the reaction of this compound with a chiral tert-butyl-substituted phosphinate intermediate, in the presence of lithium chloride, yields the corresponding (R)-tert-Butyl(o-tolyl)phosphine Oxide, a P-chiral phosphine oxide. mcgill.ca
The following table details examples of this transformation.
| Phosphorus Electrophile | Grignard Reagent | Product | Yield (%) | Ref |
| (2R,4R)-2-(tert-Butyl)-6-chloro-4-methyl-2-(oxidaneyl)-3-tosyl-3,4-dihydro-2H-1,3,2-benzoxazaphosphinine | This compound | (R)-tert-Butyl(o-tolyl)phosphine Oxide | 62 | mcgill.ca |
| Phenylphosphonic acid di(p-tolyl) dithioester | o-Tolylmagnesium bromide | Phenyl(o-tolyl)phosphinic acid p-tolyl thioester | 95 | acs.org |
This table presents specific research findings.
Potential for C-N and C-S Bond Formation
The nucleophilic character of the carbanion in this compound makes it a valuable reagent for the formation of new carbon-heteroatom bonds, extending its utility beyond carbon-carbon bond construction. Its application in creating carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds is an area of significant interest in synthetic organic chemistry, providing pathways to important structural motifs found in pharmaceuticals, agrochemicals, and materials science.
Carbon-Nitrogen (C-N) Bond Formation
The construction of C-N bonds using Grignard reagents has been advanced through the development of transition metal-catalyzed methods, particularly oxidative amination. In these reactions, this compound can be coupled with various amine derivatives.
Oxidative Amination:
A notable application involves the copper-catalyzed oxidative amination of arylmagnesium reagents. Research has demonstrated that this compound can react with lithium amides in the presence of a copper(I) salt and an oxidant to furnish tertiary amines. For instance, the sterically hindered this compound has been successfully aminated with lithium morpholide. google.com This reaction proceeds through the formation of an organocopper intermediate, which then undergoes oxidative coupling with the lithium amide. google.comuni-muenchen.de The process is tolerant of the steric bulk of the o-tolyl group, affording the desired product in a good yield. google.com
A specific example is the reaction with lithium morpholide, which, after transmetalation with a copper(I) source and oxidation, yields N-(o-tolyl)morpholine. google.com This transformation highlights a practical route to arylamines that might be challenging to synthesize through other methods. google.com
| Amine Partner | Catalyst/Mediator System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Lithium morpholide | 1. CuCl·2LiCl 2. Chloranil (oxidant) | N-(o-tolyl)morpholine | 58 | google.com |
Formation of Nickel Precatalysts for Amination:
This compound is also instrumental in the synthesis of well-defined, air-stable nickel(II) precatalysts. acs.orgresearchgate.net These complexes, often having the general structure LNi(o-tolyl)Cl (where L is a supporting ligand), serve as convenient and highly active precursors for a wide range of nickel-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination. acs.orgnih.gov The synthesis involves the straightforward addition of this compound to a solution of a nickel(II) halide complexed with a phosphine ligand. acs.org The resulting o-tolyl-nickel complex can then be activated in situ to generate the catalytically active Ni(0) species required for C-N coupling. researchgate.net This strategy avoids the use of more sensitive and expensive Ni(0) sources like Ni(cod)₂. acs.org
Synthesis of Aryl Nitriles:
The versatility of this compound extends to the formation of carbon-nitrogen triple bonds. In the field of reductive cyanation, it has been used to prepare an organonickel intermediate, Ni(o-tolyl)(dppp), through transmetalation with a Ni(II)-dppp complex. nih.gov This intermediate was shown to produce o-tolunitrile, demonstrating a pathway for introducing a cyano group onto the o-tolyl scaffold. nih.gov Although the reported yield for this specific stoichiometric reaction was modest at 6%, it confirms the principle of using this compound as a precursor for aryl nitriles. nih.gov
Carbon-Sulfur (C-S) Bond Formation
The formation of C-S bonds is crucial for the synthesis of thioethers and other organosulfur compounds. This compound provides a direct route to introduce the o-tolyl group to a sulfur atom through several methodologies.
Reaction with Elemental Sulfur and Sulfur Halides:
One of the most fundamental reactions for C-S bond formation using Grignard reagents is their reaction with elemental sulfur (S₈). This reaction typically forms a magnesium thiolate, which upon acidic workup yields the corresponding thiol. A US patent describes that tolyl mercaptan can be synthesized from the corresponding tolyl magnesium chloride complex and sulfur, suggesting a viable route to o-tolylthiol. google.com
For the direct synthesis of symmetrical diaryl sulfides, the reaction of a Grignard reagent with a sulfur halide like sulfur dichloride (SCl₂) is a classic method. This approach has been described for the synthesis of di-p-tolyl sulfide (B99878) from p-tolylmagnesium bromide and is applicable to the ortho isomer. The reaction involves the nucleophilic attack of two equivalents of the Grignard reagent on sulfur dichloride, displacing both chloride ions to form the diaryl sulfide.
Synthesis of Sulfonamides and Sulfinamides:
More recent and sophisticated applications involve the synthesis of sulfur-containing nitrogenous compounds. For example, o-tolylmagnesium bromide has been used in the synthesis of primary sulfonamides by reacting it with the sulfinylamine reagent N-sulfinyl-O-(tert-butyl)hydroxylamine. acs.org This reaction tolerates the steric hindrance of the ortho-methyl group, albeit with a slight reduction in yield compared to its less hindered isomers. acs.org
Furthermore, a one-pot synthesis of sulfinamides has been developed using organometallic reagents, including Grignard reagents, and a sulfur dioxide surrogate (DABSO). organic-chemistry.org In this procedure, the Grignard reagent reacts with DABSO to generate a metal sulfinate in situ. This intermediate is then treated with thionyl chloride to form a sulfinyl chloride, which is subsequently trapped by an amine to afford the desired sulfinamide. organic-chemistry.org This method represents a modern and efficient way to construct a C-S bond and subsequently a S-N bond in a single sequence starting from this compound.
| Sulfur Reagent | Reaction Type | Product Class | Reference |
|---|---|---|---|
| Elemental Sulfur (S₈) | Nucleophilic Addition | Aryl Thiol | google.com |
| Sulfur Dichloride (SCl₂) | Nucleophilic Substitution | Diaryl Sulfide | |
| N-Sulfinyl-O-(tert-butyl)hydroxylamine | Addition/Rearrangement | Primary Sulfonamide | acs.org |
| DABSO / Thionyl Chloride | One-pot Sulfinylation/Amination | Sulfinamide | organic-chemistry.org |
Stereochemical and Regiochemical Control in Reactions of O Tolylmagnesium Chloride
Diastereoselectivity and Enantioselectivity in Chiral Substrate Reactions
The reaction of the achiral o-tolylmagnesium chloride with a chiral substrate generates diastereomeric products, and the steric demand of the o-tolyl group plays a crucial role in the facial selectivity of the addition. A key area where this is prominent is in the addition to chiral imines, particularly N-sulfinyl imines.
The addition of Grignard reagents to chiral N-tert-butanesulfinyl imines is a well-established method for the asymmetric synthesis of amines. The stereochemical outcome is often dictated by a rigid, six-membered chair-like transition state involving chelation between the magnesium atom, the imine nitrogen, and the sulfinyl oxygen. In this model, the nucleophile preferentially attacks from one face to minimize steric interactions with the bulky tert-butyl group of the sulfinyl auxiliary.
While specific data for this compound is not extensively tabulated in readily available literature, the general principles of these reactions provide a framework for predicting its behavior. The bulky o-tolyl group is expected to enhance the diastereoselectivity of the addition due to increased steric repulsion with the chiral auxiliary. For instance, in the addition to an (RS)-N-tert-butanesulfinyl aldimine, the o-tolyl group would approach from the face that avoids clashing with the tert-butyl group, leading to the preferential formation of one diastereomer.
The diastereomeric ratio (d.r.) in these reactions is influenced by the steric bulk of both the Grignard reagent and the substituent on the imine. It is generally observed that more sterically demanding Grignard reagents lead to higher diastereoselectivities.
| Chiral Substrate (Exemplar) | Grignard Reagent | Diastereomeric Ratio (d.r.) |
| (RS)-N-tert-Butanesulfinyl- (phenyl)methanimine | Phenylmagnesium bromide | >95:5 |
| (RS)-N-tert-Butanesulfinyl- (phenyl)methanimine | This compound | Expected to be >95:5 |
| (RS)-N-tert-Butanesulfinyl- (isobutyl)methanimine | Phenylmagnesium bromide | 90:10 |
| (RS)-N-tert-Butanesulfinyl- (isobutyl)methanimine | This compound | Expected to be >90:10 |
Regioselective Transformations Induced by o-Tolyl Steric Hindrance
The steric hindrance imparted by the ortho-methyl group of this compound is a determining factor in the regioselectivity of its additions to substrates with multiple electrophilic sites, such as α,β-unsaturated carbonyl compounds. These substrates can undergo either a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition to the β-carbon.
Hard nucleophiles, such as Grignard reagents, typically favor 1,2-addition due to the significant positive charge on the carbonyl carbon. stackexchange.com However, the steric bulk of the Grignard reagent can significantly influence this preference. The sterically demanding o-tolyl group can hinder the approach to the carbonyl carbon, thereby promoting the 1,4-addition pathway. This effect is particularly pronounced when the carbonyl group is also sterically encumbered.
For example, in the reaction with an α,β-unsaturated ketone bearing a bulky substituent at the β-position, a less hindered Grignard reagent might still favor 1,2-addition. In contrast, the significant steric profile of this compound would likely favor the more accessible β-carbon, leading to a higher proportion of the 1,4-addition product.
| α,β-Unsaturated Ketone | Grignard Reagent | 1,2-Addition Product (%) | 1,4-Addition Product (%) |
| Chalcone | Phenylmagnesium bromide | ~95 | ~5 |
| Chalcone | This compound | Lower than PhMgBr | Higher than PhMgBr |
| 4-Methyl-3-penten-2-one | Methylmagnesium bromide | >98 | <2 |
| 4-Methyl-3-penten-2-one | This compound | Expected to show increased 1,4-addition | Expected to show increased 1,4-addition |
Note: The expected trend for this compound is based on the principle that increased steric hindrance in the Grignard reagent can favor 1,4-addition over 1,2-addition, especially when the carbonyl group is sterically accessible. Precise, experimentally determined ratios for these specific reactions were not found in the searched literature.
Influence of Chelation and Lewis Acid Additives on Selectivity
The diastereoselectivity and regioselectivity of this compound reactions can be further modulated by the presence of chelating groups on the substrate or by the addition of external Lewis acids.
Chelation Control:
In substrates containing a Lewis basic atom (e.g., oxygen or nitrogen) at a position that allows for the formation of a stable five- or six-membered chelate with the magnesium center of the Grignard reagent, the conformational rigidity of the resulting intermediate can dictate the facial selectivity of the addition. For example, in the addition to a chiral α-alkoxy ketone, chelation can lock the conformation of the substrate, leading to a highly diastereoselective attack of the o-tolyl group from the less hindered face of the rigid chelate. This chelation control can either enhance or override the inherent steric biases of the substrate.
Lewis Acid Additives:
The addition of Lewis acids, such as titanium tetrachloride (TiCl4) or zinc chloride (ZnCl2), can significantly alter the course of Grignard reactions. Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity and potentially altering the transition state geometry.
In the context of diastereoselectivity, a Lewis acid can either enhance the existing facial bias or, in some cases, reverse it. For instance, in non-chelating systems, the addition of a bulky Lewis acid can create a more sterically demanding environment around one face of the carbonyl group, thereby directing the nucleophilic attack of this compound to the opposite face.
In terms of regioselectivity, certain Lewis acids are known to promote conjugate addition. By coordinating to the carbonyl oxygen, the Lewis acid can enhance the electrophilicity of the β-carbon through the conjugated π-system, making it a more favorable site for attack by the sterically hindered this compound.
| Substrate | Reagent | Additive | Outcome |
| Chiral α-hydroxy ketone | This compound | None | Diastereoselective addition (Chelation control) |
| Chiral aldehyde | This compound | TiCl4 | Potentially increased diastereoselectivity |
| α,β-Unsaturated ketone | This compound | Cu(I) salts | Promotion of 1,4-addition |
Note: This table illustrates the general principles of how chelation and Lewis acid additives can influence the reactions of Grignard reagents. Specific data for this compound in these scenarios would require dedicated experimental investigation.
Catalytic and Precatalytic Roles of O Tolylmagnesium Chloride
Generation of Homogeneous Nickel(0) Catalysts from Nickel(II) Precursors
The synthesis of active nickel(0) catalysts often starts from more stable and commercially available nickel(II) precursors. o-Tolylmagnesium chloride serves as a critical reagent in this transformation, enabling the formation of air-stable nickel(II) precatalysts that can be readily converted to the active nickel(0) species.
A widely adopted strategy involves the reaction of a phosphine-ligated nickel(II) dihalide, such as (PR₃)₂NiCl₂, with one equivalent of this compound. This transmetalation reaction yields a stable, often crystalline, L₂Ni(o-tolyl)Cl precatalyst. The o-tolyl group, with its steric bulk, is thought to shield the nickel center from associative substitution, contributing to the air-stability of these complexes. This method provides a practical and efficient route to a variety of well-defined nickel(II) precatalysts.
The general synthesis procedure involves the dropwise addition of a solution of this compound in a solvent like tetrahydrofuran (B95107) (THF) to a solution of the nickel(II) dihalide complex, typically at reduced temperatures to control the reaction. The resulting L₂Ni(o-tolyl)Cl precatalyst can then be isolated and stored, providing a convenient precursor for the in situ generation of the active nickel(0) catalyst.
Table 1: Examples of L₂Ni(o-tolyl)Cl Precatalysts Synthesized from Ni(II) Precursors
| Nickel(II) Precursor | Ligand (L) | Resulting Precatalyst |
|---|---|---|
| (PPh₃)₂NiCl₂ | Triphenylphosphine (PPh₃) | (PPh₃)₂Ni(o-tolyl)Cl |
| (PCy₃)₂NiCl₂ | Tricyclohexylphosphine (PCy₃) | (PCy₃)₂Ni(o-tolyl)Cl |
| (dppe)NiCl₂ | 1,2-Bis(diphenylphosphino)ethane (dppe) | (dppe)Ni(o-tolyl)Cl |
In Situ Catalyst Formation and Activation Mechanisms
The L₂Ni(o-tolyl)Cl precatalysts are not catalytically active themselves but are readily converted into the active nickel(0) species under reaction conditions. The activation process, often carried out in situ, is crucial for initiating the catalytic cycle. This compound can play a dual role in this process, both as a precursor for the precatalyst and as an activator.
The primary mechanism for the activation of L₂Ni(o-tolyl)Cl precatalysts involves a second transmetalation step. In the presence of a nucleophile, such as a Grignard reagent (which can be this compound itself or another organometallic reagent), the chloride ligand on the nickel(II) precatalyst is replaced, forming a diorganonickel(II) intermediate, L₂Ni(o-tolyl)(R).
This diorganonickel(II) species is generally unstable and readily undergoes reductive elimination. This step is the key to generating the catalytically active nickel(0) complex, L₂Ni(0), and a biaryl byproduct (o-tolyl-R). The newly formed L₂Ni(0) can then enter the desired catalytic cycle.
In some cases, particularly when starting directly from simple Ni(II) salts like NiCl₂, this compound can act as a sacrificial reducing agent. This process involves two successive transmetalations, leading to a transient di(o-tolyl)nickel(II) species, which then reductively eliminates di-o-tolyl to generate the Ni(0) catalyst. nih.gov
First Transmetalation (Precatalyst formation): (PR₃)₂NiCl₂ + o-Tolyl-MgCl → (PR₃)₂Ni(o-tolyl)Cl + MgCl₂
Second Transmetalation (Activation): (PR₃)₂Ni(o-tolyl)Cl + R-MgX → (PR₃)₂Ni(o-tolyl)(R) + MgXCl
Reductive Elimination: (PR₃)₂Ni(o-tolyl)(R) → (PR₃)₂Ni(0) + o-tolyl-R
This in situ generation of the active catalyst from a stable precatalyst offers significant practical advantages, as it avoids the need to handle highly sensitive and often pyrophoric Ni(0) complexes like Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)). princeton.edu
Applications in Polymerization and Other Catalytic Processes
The homogeneous nickel(0) catalysts generated from this compound and nickel(II) precursors find application in a variety of important organic transformations, including cross-coupling reactions and polymerization.
In the realm of cross-coupling reactions , these nickel catalysts are particularly effective for Kumada-type couplings, where an organomagnesium reagent is coupled with an organic halide. The in situ generated Ni(0) species facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds.
While the direct use of this compound as a co-catalyst in polymerization is less commonly detailed in readily available literature compared to other activators like methylaluminoxane (B55162) (MAO), its role in generating the active Ni(0) catalyst is fundamental to polymerization processes initiated by these systems. Nickel-based catalysts are known for their ability to polymerize olefins such as ethylene (B1197577) and conjugated dienes like butadiene.
For instance, nickel catalysts are employed in the polymerization of ethylene to produce polyethylene (B3416737) with varying degrees of branching. The structure of the ligand on the nickel center plays a crucial role in determining the polymer's microstructure and properties. The in situ generation of the active Ni(0) catalyst from a stable Ni(II) precatalyst using a Grignard reagent like this compound provides a convenient entry into these catalytic systems.
In the case of butadiene polymerization , nickel-based catalysts are well-known for their ability to control the stereochemistry of the resulting polybutadiene (B167195) (e.g., cis-1,4, trans-1,4, or 1,2-vinyl). The activation of a Ni(II) precursor with an organomagnesium reagent is a key step in forming the active species for this polymerization.
Table 2: Catalytic Applications of Nickel Catalysts Generated via this compound
| Catalytic Process | Role of this compound | Typical Substrates | Products |
|---|---|---|---|
| Kumada Cross-Coupling | Formation of Ni(II) precatalyst and in situ generation of Ni(0) catalyst. | Aryl/vinyl halides, Grignard reagents | Biaryls, substituted alkenes |
| Ethylene Polymerization | Generation of the active Ni(0) catalyst from a Ni(II) precursor. | Ethylene | Polyethylene |
| Butadiene Polymerization | Activation of the Ni(II) precatalyst to the active Ni(0) species. | Butadiene | Polybutadiene |
Methodological Advancements in Utilizing O Tolylmagnesium Chloride
Continuous Flow Synthesis Techniques for Enhanced Reaction Control and Efficiency
Continuous flow synthesis has emerged as a powerful technique for the production and utilization of organometallic reagents like o-Tolylmagnesium chloride. This methodology offers substantial advantages over traditional batch processing, particularly in managing highly exothermic reactions and unstable intermediates.
Research into the continuous flow generation of other Grignard reagents has demonstrated the potential for synthesizing highly unstable intermediates that are difficult to handle in batch processes. nih.gov This "flash chemistry" approach allows for the generation and immediate consumption of the reagent, preventing decomposition. nih.gov While specific studies on the continuous flow synthesis of this compound are emerging, the principles established for other Grignard reagents are directly applicable. The ability to perform reactions under non-cryogenic conditions also enhances the scalability and industrial applicability of these processes. nih.gov
Key Advantages of Continuous Flow Synthesis for this compound:
| Feature | Advantage |
| Precise Temperature Control | Minimizes exothermic runaway reactions and byproduct formation. |
| Short Residence Times | Enables the use of unstable intermediates and rapid process optimization. |
| Enhanced Safety | Small reaction volumes reduce the risks associated with highly reactive reagents. |
| Scalability | Straightforward scale-up by extending operation time or using parallel reactors. |
Solvent Optimization Beyond Traditional Ethers (e.g., THF/toluene mixtures)
The choice of solvent is critical in Grignard reagent formation and subsequent reactions, as it influences solubility, reactivity, and stability. While tetrahydrofuran (B95107) (THF) is a common solvent for preparing this compound, research has explored solvent mixtures and alternative ethers to enhance performance and improve process safety and sustainability. google.comacs.org
The use of THF/toluene mixtures is a common strategy. Toluene can aid in dissolving the starting aryl halide and the resulting Grignard reagent, while THF is essential for solvating the magnesium center, which is crucial for the reagent's formation and stability. acs.org
2-Methyltetrahydrofuran (B130290) (2-MeTHF) has been identified as a promising green alternative to THF. ijarse.comrsc.org Derived from renewable resources, 2-MeTHF exhibits properties that make it a superior solvent in certain Grignard reactions. ijarse.comrsc.org It has a wider liquid range and lower water miscibility compared to THF, which can simplify work-up procedures and reduce the formation of emulsions. ijarse.com Studies have shown that for some Grignard reactions, 2-MeTHF can provide yields comparable or even superior to those obtained in THF. rsc.orgresearchgate.net
The table below compares the physical properties of common solvents used in Grignard reactions.
Comparison of Solvents for Grignard Reactions:
| Solvent | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| Diethyl ether | 34.6 | 0.713 | Slightly soluble |
| Tetrahydrofuran (THF) | 66 | 0.889 | Miscible |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 0.854 | Partially miscible |
| Toluene | 111 | 0.867 | Insoluble |
Strategies for Handling and Activation of this compound
The successful formation of this compound is highly dependent on the purity of the reagents and the activation of the magnesium metal. The surface of magnesium is typically coated with a passivating layer of magnesium oxide, which inhibits the reaction with the aryl halide. adichemistry.com Several strategies have been developed to overcome this inertness and ensure reliable reaction initiation.
Chemical Activation: A common and effective method for activating magnesium is the use of chemical initiators. Small amounts of iodine or 1,2-dibromoethane (B42909) are frequently added at the start of the reaction. adichemistry.comresearchgate.net These substances react with the magnesium surface to expose fresh, reactive metal.
Diisobutylaluminum hydride (DIBAH) has also been reported as a powerful activating agent. acs.orgacs.org It can effectively remove the oxide layer and dry the reaction mixture, allowing the Grignard formation to initiate at lower temperatures, which enhances safety and control. acs.orgacs.org
Mechanical Activation: Mechanical methods can also be employed to activate the magnesium. Stirring the magnesium turnings under an inert atmosphere for an extended period can physically break down the oxide layer, exposing a fresh metal surface. researchgate.netmasterorganicchemistry.com Sonication is another technique that uses ultrasonic waves to clean the surface of the magnesium.
The following table summarizes common activation methods for the preparation of Grignard reagents like this compound.
Activation Methods for Magnesium:
| Method | Activating Agent/Procedure | Mechanism of Action |
| Chemical | Iodine (I₂) | Reacts with Mg to form MgI₂, disrupting the oxide layer. |
| Chemical | 1,2-Dibromoethane | Reacts with Mg to form magnesium bromide and ethene, exposing fresh Mg surface. |
| Chemical | Diisobutylaluminum hydride (DIBAH) | Reduces the MgO layer and removes trace water. acs.orgacs.org |
| Mechanical | Dry stirring | Physical abrasion of the oxide layer. researchgate.netmasterorganicchemistry.com |
| Mechanical | Sonication | Ultrasonic waves clean the metal surface. |
Comparative Analysis with Analogous Grignard Reagents
Distinctions between o-Tolylmagnesium Chloride and o-Tolylmagnesium Bromide Reactivity
The identity of the halogen atom in a Grignard reagent, while seemingly a minor variation, can have a significant impact on its formation, solution-state structure, and subsequent reactivity. The differences between this compound and its bromide counterpart are rooted in the fundamental properties of the carbon-halogen and magnesium-halogen bonds.
Grignard reagents exist in solution as a complex equilibrium of species, known as the Schlenk equilibrium wikipedia.orglibretexts.org. This equilibrium involves the monomeric Grignard reagent (RMgX), the dimeric form, and the disproportionation products, dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) wikipedia.orglibretexts.org. The position of this equilibrium is influenced by the solvent, concentration, temperature, and the nature of the organic group and the halide wikipedia.orglibretexts.org. Alkylmagnesium chlorides in ether, for instance, have a strong tendency to exist as dimers wikipedia.org. This structural difference can influence the nucleophilicity and Lewis acidity of the reagent, thereby affecting its reactivity.
While direct kinetic or yield comparison studies specifically for this compound versus o-tolylmagnesium bromide are not extensively documented in the literature, general trends for aryl Grignard reagents can be extrapolated. It has been anecdotally observed in synthetic practice that Grignard reagents derived from aryl bromides may initiate reactions more readily than their chloride counterparts. Conversely, arylmagnesium chlorides sometimes provide higher yields in certain coupling reactions acgpubs.org.
The halide can also play a role in the mechanism of certain reactions. For instance, in some cross-coupling reactions, the magnesium halide byproduct can influence the catalytic cycle. The differing Lewis acidities of MgCl₂ versus MgBr₂ could potentially affect the stability and reactivity of catalytic intermediates.
A summary of the general distinctions is presented in the table below:
| Feature | This compound | o-Tolylmagnesium Bromide |
| Formation | Generally slower formation from o-chlorotoluene. | Typically faster formation from o-bromotoluene. |
| Schlenk Equilibrium | Equilibrium may favor different species compared to the bromide. Often forms stable dimers in ether wikipedia.org. | Equilibrium position is distinct from the chloride, influenced by the larger, more polarizable bromide ion. |
| Reactivity | May exhibit slightly different reaction kinetics and product yields. Potentially higher yields in some cross-coupling reactions. | May show faster initiation in some reactions. |
| Byproducts | Forms MgCl₂ as a byproduct. | Forms MgBr₂ as a byproduct. |
Interactive Data Table:
Users can filter the table by feature to compare the properties of this compound and o-Tolylmagnesium Bromide.
Comparison with Other Arylmagnesium Halides in Synthetic Performance
The synthetic performance of this compound is significantly influenced by the steric bulk of the ortho-methyl group. When compared to other arylmagnesium halides, such as phenylmagnesium chloride or p-tolylmagnesium bromide, this compound often exhibits lower yields in reactions where steric hindrance is a critical factor.
A notable example is the iron-catalyzed cross-coupling reaction. In a study by Huynh and Duong, the sterically hindered o-tolylmagnesium bromide, when reacted with 2-chloroanisole, resulted in a very poor yield of the biaryl product acgpubs.org. This contrasts with the good to excellent yields obtained with less sterically hindered arylmagnesium reagents like phenylmagnesium bromide or p-tolylmagnesium bromide under similar conditions acgpubs.org.
The Kumada-Tamao-Corriu coupling, a cornerstone of cross-coupling chemistry, also highlights these steric limitations organic-chemistry.orgwikipedia.org. While phenylmagnesium bromide and other non-ortho-substituted aryl Grignards are widely and successfully used, the application of o-tolylmagnesium halides can be more challenging, often leading to diminished yields or requiring more forcing reaction conditions.
The following table provides a qualitative comparison of the synthetic performance of this compound with other common arylmagnesium halides in cross-coupling reactions.
| Arylmagnesium Halide | Typical Yield in Cross-Coupling Reactions | Key Influencing Factor |
| This compound | Often lower | Significant steric hindrance from the ortho-methyl group acgpubs.org. |
| Phenylmagnesium Chloride/Bromide | Generally high | No steric hindrance from substituents. |
| p-Tolylmagnesium Bromide | Generally high | Methyl group is remote from the reaction center, exerting a positive electronic effect with no steric impediment researchgate.net. |
| Mesitylmagnesium Bromide | Very low to no reaction | Extreme steric hindrance from two ortho-methyl groups chemistrysteps.com. |
Interactive Data Table:
This table allows users to compare the typical yields and key influencing factors for different arylmagnesium halides in cross-coupling reactions.
Steric and Electronic Effects of Ortho-Substitution in Grignard Reagents
The ortho-methyl group in this compound introduces a combination of steric and electronic effects that profoundly influence its reactivity.
Steric Effects:
The primary consequence of the ortho-methyl group is steric hindrance. This bulkiness can impede the approach of the Grignard reagent to the electrophilic center of a substrate. This is particularly evident in reactions with sterically demanding substrates or in transition states that require a specific geometric arrangement. For instance, in nucleophilic additions to hindered ketones or in the transmetalation step of cross-coupling reactions, the ortho-methyl group can significantly slow down the reaction rate or prevent the reaction from occurring altogether acgpubs.org. The poor yield observed for o-tolylmagnesium bromide in the iron-catalyzed cross-coupling with 2-chloroanisole is a direct consequence of this steric clash acgpubs.org.
Electronic Effects:
The methyl group is an electron-donating group through an inductive effect libretexts.orgchemistrysteps.comquora.combyjus.com. This electron-donating nature increases the electron density on the aromatic ring and, consequently, on the carbanionic carbon attached to the magnesium. This enhanced electron density should, in principle, increase the nucleophilicity of the Grignard reagent, making it more reactive towards electrophiles. This effect is observed in the higher reactivity of tolyl Grignard reagents compared to phenyl Grignard reagents in some contexts where steric effects are minimal.
However, in the case of this compound, the steric hindrance often outweighs the favorable electronic effect. The proximity of the methyl group to the reactive center creates a classic "ortho effect," where the observed reactivity is a complex interplay of both steric and electronic factors. While the inductive effect makes the tolyl group a better nucleophile, the steric bulk prevents it from effectively participating in many reactions, especially those sensitive to steric crowding.
The following table summarizes the competing effects of the ortho-methyl group on the reactivity of this compound.
| Effect | Nature of the Effect | Consequence for Reactivity |
| Steric | Increased bulk near the reactive center. | Decreased reaction rates and yields, particularly with hindered substrates acgpubs.org. |
| Electronic | Electron-donating inductive effect of the methyl group libretexts.orgchemistrysteps.comquora.combyjus.com. | Increased nucleophilicity of the carbanionic carbon. |
Interactive Data Table:
This interactive table allows for a detailed examination of the steric and electronic effects of the ortho-methyl group on the reactivity of this compound.
Industrial and Process Chemistry Considerations for O Tolylmagnesium Chloride Utilization
Large-Scale Preparations of Chemical Intermediates
The industrial production of o-tolylmagnesium chloride is a critical step for its subsequent use as a chemical intermediate in the synthesis of more complex molecules, such as pharmaceuticals and specialty polymers. chempoint.comamericanelements.com The primary method for its preparation involves the reaction of o-chlorotoluene with magnesium metal in a suitable ether solvent, typically tetrahydrofuran (B95107) (THF). google.com
On a large scale, this synthesis is conducted in chemical reactors designed to handle the exothermic nature of the Grignard formation. mt.com The process typically begins by charging the reactor with magnesium turnings, which are then covered with the solvent. google.com A small amount of an initiator, such as ethyl bromide or an iodine crystal, is often added to activate the magnesium surface and start the reaction. google.com The o-chlorotoluene is then added portion-wise to control the reaction rate and manage the heat generated. google.com Maintaining an inert atmosphere, usually with nitrogen or argon, is essential to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture. google.com The resulting product is a solution of this compound in THF, which is then used directly in the next synthetic step. chempoint.comsigmaaldrich.com For example, it is used in the synthesis of biaryl ketones through the acylation of Weinreb amides. rsc.org
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C7H7ClMg nih.gov |
| Molecular Weight | 150.89 g/mol nih.gov |
| Appearance | Brown liquid solution chempoint.com |
| Solvent | Tetrahydrofuran (THF) chempoint.com |
| Concentration | Typically 1.0 M in THF sigmaaldrich.com |
| Density | ~0.956 g/mL at 25 °C (for 1.0 M solution in THF) sigmaaldrich.com |
| CAS Number | 33872-80-9 nih.gov |
Sustainable and Economically Viable Synthetic Routes
The principles of green chemistry are increasingly influencing the industrial synthesis of chemicals, including Grignard reagents like this compound. uniroma1.itmdpi.com Key considerations for a sustainable and economically viable process include the choice of starting materials, solvent usage, and energy consumption.
Economically, the use of o-chlorotoluene is advantageous over the corresponding bromide or iodide derivatives due to its lower cost and greater availability. asianpubs.org While aryl chlorides are less reactive than bromides or iodides, process optimization can lead to high yields, making the chloride route more attractive for industrial-scale production. asianpubs.org
From a sustainability perspective, the primary solvent, THF, poses some challenges. While it is an excellent solvent for Grignard reactions, its potential for peroxide formation and the difficulties associated with its recovery and recycling are drawbacks. Research into greener, safer, and more easily recyclable solvents is an ongoing area of interest. One approach to improve the economic viability and reduce the environmental impact of solvent use is to employ mixed solvent systems, such as toluene-tetrahydrofuran, which can facilitate easier recycling and may be suitable for certain applications. asianpubs.org
Minimizing waste and energy consumption are also central to green chemistry. uniroma1.it Optimizing reaction conditions to achieve high conversion and selectivity reduces the formation of byproducts and simplifies purification processes. The exothermic nature of the Grignard reaction can be harnessed to reduce external energy input, provided the heat can be managed effectively through proper reactor design and process control. mt.com
Process Intensification and Downstream Processing Considerations
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis and utilization of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. mt.comresearchgate.net
Continuous flow reactors, such as packed-bed reactors containing magnesium metal, allow for the safe and highly controlled on-demand generation of the Grignard reagent. researchgate.net A solution of o-chlorotoluene in THF can be passed through the reactor, with the resulting this compound solution being immediately directed into a second reactor to react with an electrophile. researchgate.net This approach offers several benefits:
Enhanced Safety: The small reaction volume within the flow reactor minimizes the risks associated with the accumulation of large quantities of the highly reactive and exothermic Grignard reagent. mt.com
Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient removal of the heat generated during the reaction, preventing runaway reactions and improving product consistency.
Increased Productivity: Continuous processes can achieve high throughput in a smaller footprint compared to large batch reactors. researchgate.net
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Grignard Reagents
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk due to large volumes and potential for thermal runaway. mt.com | Inherently safer due to small hold-up volume and superior heat control. researchgate.net |
| Heat Transfer | Less efficient, can lead to localized hotspots. | Highly efficient, allowing for precise temperature control. |
| Scalability | Scaling up can be complex and may require significant reactor redesign. | Easily scalable by running the process for longer or by "numbering-up" (using multiple reactors in parallel). researchgate.net |
| Product Quality | Can have batch-to-batch variability. | Consistent product quality due to precise control over reaction parameters. |
| Footprint | Requires large reactors for large-scale production. | Smaller equipment footprint for the same production capacity. |
Future Research Directions and Emerging Areas
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
While o-tolylmagnesium chloride is primarily known as a nucleophilic agent for forming carbon-carbon bonds, research is beginning to uncover more complex and sometimes unexpected reactivity. chempoint.comamericanelements.com A significant area of future research lies in systematically exploring its reactions with a wider range of functional groups and structurally complex substrates to uncover novel transformations.
One notable example of unexpected reactivity was observed in the reaction of glycosyl halides with benzylmagnesium chloride, which led to an unanticipated o-tolyl rearrangement product. tandfonline.com This type of discovery highlights the potential for this compound to participate in reaction pathways beyond simple nucleophilic addition, possibly involving rearrangement mechanisms or unforeseen catalytic cycles. Future work will likely focus on:
Screening against diverse substrates: Systematically reacting this compound with complex molecules, such as various glycosyl halides, alkaloids, and other natural products, to identify new rearrangement reactions or unexpected alkylation products. tandfonline.com
Influence of additives: Investigating how Lewis acids, transition metal catalysts, or other additives can modulate the reactivity of this compound, potentially steering it away from conventional pathways and towards new chemical transformations.
Computational studies: Employing theoretical calculations to predict and understand the mechanisms behind observed and potential novel reactivity patterns, providing a guide for experimental design.
Development of Greener Synthetic Pathways for this compound Applications
In line with the principles of green chemistry, a major research thrust is the development of more environmentally benign methods for both the synthesis of this compound and its subsequent use in chemical reactions. uniroma1.it This involves reducing waste, minimizing the use of hazardous solvents, and improving energy efficiency.
Key emerging strategies include:
Electrochemical Synthesis: An innovative approach involves the electrochemical generation of Grignard reagents. researchgate.net This method can reduce the need for chemical activators and may proceed under milder conditions, offering a more sustainable alternative to traditional metal activation. researchgate.net
Use of Sustainable Solvents: Research into replacing conventional, volatile organic solvents like tetrahydrofuran (B95107) (THF) with greener alternatives is ongoing. rsc.org This includes exploring the use of bio-based solvents or deep eutectic solvents that are less toxic and have a reduced environmental impact. rsc.org
Continuous-Flow Processes: The use of continuous-flow reactors for the formation of Grignard reagents is gaining traction. nih.gov This technology offers better control over reaction parameters, enhances safety by minimizing the accumulation of reactive intermediates, and can improve energy efficiency and reduce solvent waste compared to batch processing. nih.gov The development of such processes for this compound synthesis could significantly improve its environmental profile on an industrial scale.
Lilly Research Laboratories' development of a low-waste process for a drug candidate, which eliminated thousands of gallons of solvent and significant chromium waste, serves as a model for the potential environmental improvements that can be realized through redesigned synthetic strategies. epa.gov
Integration with Multicomponent Reactions and Cascade Processes
Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient strategy for building molecular complexity. rsc.org Integrating this compound into such processes is a promising area for future research. The goal is to design reaction sequences where the initial addition of the o-tolyl group triggers a series of subsequent intramolecular or intermolecular reactions.
Future research in this area will likely involve:
Designing Novel Cascade Sequences: Developing substrates that, after initial reaction with this compound, contain suitably positioned functional groups to undergo spontaneous cyclization, rearrangement, or other transformations. This could provide rapid access to complex polycyclic systems. nih.gov
Multicomponent Reaction (MCR) Development: Designing one-pot reactions where this compound, an electrophile, and one or more other components combine to form a complex product. This approach is highly atom-economical and can significantly streamline synthetic routes.
Tandem Catalysis: Combining the Grignard addition with another catalytic process, such as a transition-metal-catalyzed cross-coupling or cyclization, in a single pot. This would enable the construction of intricate molecular architectures with high efficiency.
The elegance and efficiency of cascade reactions in the total synthesis of natural products demonstrate their power, offering an aspirational framework for expanding the utility of classic reagents like this compound. rsc.org
Advanced Spectroscopic and In-Situ Monitoring Techniques for Mechanistic Elucidation
A deeper understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and discovering new reactivity. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of reactions involving this compound is a key emerging field.
Current and future research directions include:
In-situ FTIR and Raman Spectroscopy: These techniques allow for the direct observation of reactive intermediates and the tracking of reactant consumption and product formation in real-time. nih.govresearchgate.net Applying these methods to this compound reactions can provide detailed insights into the Schlenk equilibrium, aggregation states, and the structure of transient intermediates. In-line Fourier Transform Infrared (FTIR) spectroscopy has been successfully used to monitor Grignard reagent titrations and characterize reaction species. nih.gov
Potentiometric Titration: This method has been developed for the accurate concentration determination of various Grignard reagents and can be coupled with spectroscopic techniques to provide a comprehensive picture of the species in solution. nih.gov
Advanced NMR Techniques: Utilizing specialized Nuclear Magnetic Resonance (NMR) techniques, such as diffusion-ordered spectroscopy (DOSY), to study the aggregation and solvation of this compound in solution, which are known to significantly influence its reactivity.
By combining these advanced analytical methods, researchers can gain unprecedented insight into the intricate mechanistic details of this compound reactions, paving the way for more rational reaction design and the discovery of novel chemical transformations.
Q & A
Q. What are the standard synthetic protocols for preparing o-Tolylmagnesium chloride, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: this compound is typically synthesized via Grignard reagent preparation. A validated protocol involves reacting o-tolyl chloride with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key parameters include:
- Solvent purity : Use freshly distilled THF to avoid moisture-induced side reactions.
- Molarity control : Maintain a 1.00 M solution concentration for consistent reactivity .
- Temperature : Initiate the reaction at room temperature, with gradual heating to reflux if necessary.
| Reaction Scale | Yield (%) | Key Observations |
|---|---|---|
| Small-scale (1 mmol) | 72% | Requires rigorous exclusion of moisture |
| Large-scale (10 mmol) | 76% | Improved yield due to optimized stirring and temperature control |
For reproducibility, document solvent batch, magnesium activation method (e.g., iodine etching), and reaction time.
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer: this compound is highly flammable (flash point: -20°C) and reacts violently with water. Essential precautions include:
- Storage : Keep in sealed, flame-resistant containers under inert gas (e.g., argon) at 25°C .
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and flame-retardant lab coats.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (R37) .
- Emergency protocols : Neutralize spills with dry sand or CO₂ extinguishers; avoid water (R14) .
Q. How should this compound solutions be stored to maintain stability and prevent decomposition?
Methodological Answer: Stability is highly dependent on moisture exclusion. Best practices include:
- Solvent choice : Store in THF at 1M concentration; avoid ethers prone to peroxide formation.
- Container integrity : Use septum-sealed Schlenk flasks with PTFE valves.
- Monitoring : Regularly check for precipitate formation, which indicates decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields of this compound-mediated reactions?
Methodological Answer: Yield discrepancies often arise from variability in:
- Substrate purity : Impurities in o-tolyl chloride (e.g., moisture or oxidation byproducts) reduce Grignard reagent quality.
- Quenching methods : Slow addition of electrophiles (e.g., tetracarboethoxyethane) minimizes exothermic side reactions .
- Scaling effects : Larger batches (76% yield) benefit from controlled heat dissipation, whereas small-scale reactions (72%) may suffer from thermal gradients .
Troubleshooting Table:
| Issue | Root Cause | Solution |
|---|---|---|
| Low yield | Incomplete magnesium activation | Pre-activate Mg with iodine or 1,2-dibromoethane |
| Side product formation | Residual moisture in THF | Re-distill THF over sodium/benzophenone |
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- NMR spectroscopy : Use ¹H/¹³C NMR in deuterated THF to confirm Grignard reagent formation. For derivatives (e.g., o-Tolylsuccinic Anhydride), analyze carbonyl peaks (δ 170-180 ppm in ¹³C NMR) .
- FT-IR : Identify Mg-C stretches (450-550 cm⁻¹) and absence of OH bands (< 3500 cm⁻¹) to confirm anhydrous conditions .
- Elemental analysis : Validate purity (>98%) via magnesium and chlorine content .
Q. What strategies can be employed to minimize side reactions when using this compound in nucleophilic additions?
Methodological Answer:
- Electrophile compatibility : Pre-cool substrates (e.g., ketones or esters) to -78°C before slow addition.
- Solvent selection : Use THF for its Lewis basicity, which stabilizes the Grignard intermediate .
- Catalytic additives : Introduce Cul (0.5 equiv) to facilitate coupling reactions and suppress β-hydride elimination .
Q. What are the common impurities encountered in this compound synthesis, and how can they be identified?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
